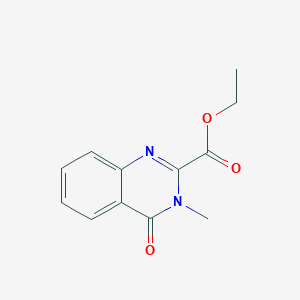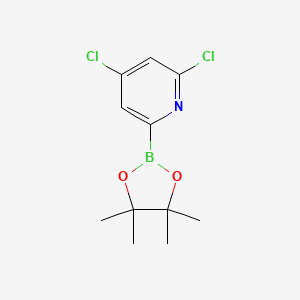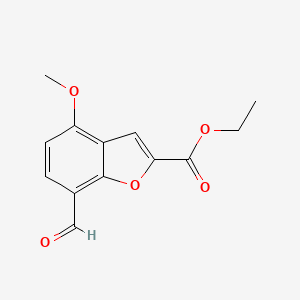![molecular formula C13H12Cl2N4O2 B13982231 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide CAS No. 1042434-77-4](/img/structure/B13982231.png)
2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with chlorine atoms and an amino group, linked to a benzamide moiety through a hydroxyethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichloropyrimidine.
Amination: The amino group is introduced to the pyrimidine ring via nucleophilic substitution, often using an amine source under controlled conditions.
Coupling with Benzamide: The final step involves coupling the aminopyrimidine intermediate with 2-hydroxyethylbenzamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzamide moiety.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine or benzamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4-Dichloropyrimidin-5-yl)amino)-N-(2-hydroxyethyl)benzamide
- 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide
- 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxypropyl)benzamide
Uniqueness
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1042434-77-4 |
|---|---|
Fórmula molecular |
C13H12Cl2N4O2 |
Peso molecular |
327.16 g/mol |
Nombre IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H12Cl2N4O2/c14-9-7-17-13(15)19-11(9)18-10-4-2-1-3-8(10)12(21)16-5-6-20/h1-4,7,20H,5-6H2,(H,16,21)(H,17,18,19) |
Clave InChI |
UKZNPEOSVYSEOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCO)NC2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)

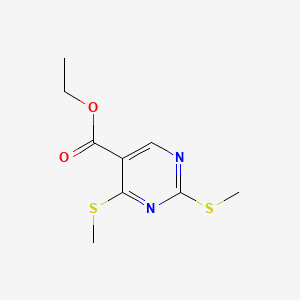
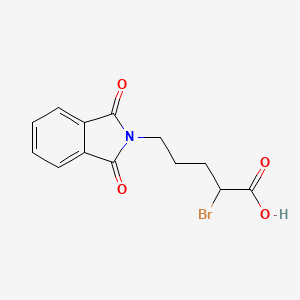



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)


